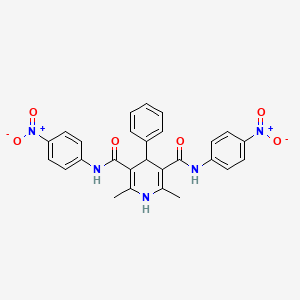
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological activities, including antihypertensive, antianginal, and vasodilatory effects. The unique structure of this compound, with multiple aromatic rings and nitro groups, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydropyridines, including 2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide, can be achieved through several methods. One of the most common methods is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or ammonium salts in ethanol . This reaction typically requires refluxing conditions to achieve good yields.
Another method involves the one-pot synthesis using aldehyde, alkylacetoacetate, and ammonia in methanol . This method is efficient and provides good yields under mild conditions. Additionally, the use of catalysts such as MCM-41 or alumina sulfuric acid can enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a cardiovascular drug due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with molecular targets such as calcium channels. The compound binds to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The presence of nitro groups may also contribute to its biological activity by affecting electron distribution and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)-1,4-dihydro-N3,N5-bis(3-chloro-4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxamide: This compound shows significant inhibition due to the presence of chloro and fluoro substitutions.
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Uniqueness
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other 1,4-dihydropyridines. The presence of multiple nitro groups and phenyl rings enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C27H23N5O6 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
2,6-dimethyl-3-N,5-N-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C27H23N5O6/c1-16-23(26(33)29-19-8-12-21(13-9-19)31(35)36)25(18-6-4-3-5-7-18)24(17(2)28-16)27(34)30-20-10-14-22(15-11-20)32(37)38/h3-15,25,28H,1-2H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
KMBOOPQFBPLJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[4-(4-bromophenoxy)-3-chlorophenyl]carbamothioyl}carbamate](/img/structure/B12472782.png)
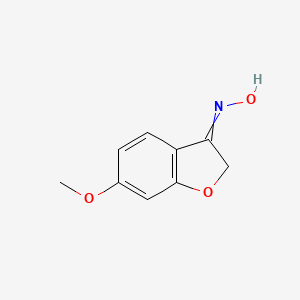
![4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine](/img/structure/B12472794.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12472797.png)
![N-(2-chloro-6-fluorobenzyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472798.png)
methanone](/img/structure/B12472809.png)
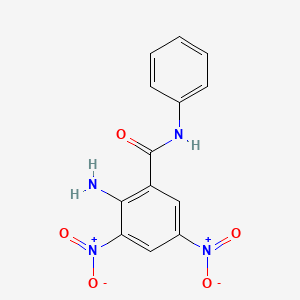
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472831.png)
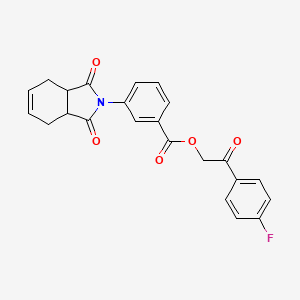
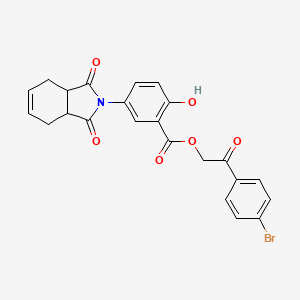
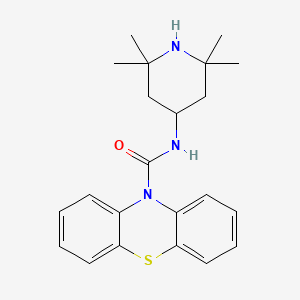
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)
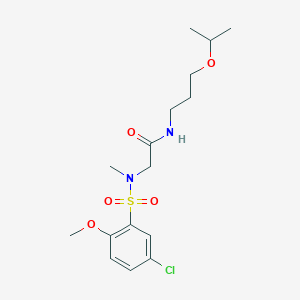
![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
